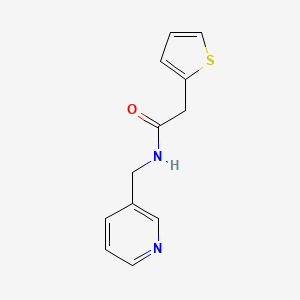![molecular formula C18H16N4S B5551777 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives, such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine, typically involves multi-step chemical reactions. A common approach is the reaction of thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, thiourea, or urea with precursor compounds under specific conditions, such as microwave irradiation, to yield these derivatives with good to excellent yields. These synthesis processes are characterized by their efficiency and the ability to generate a variety of related compounds through slight modifications in the starting materials or reaction conditions (Khan et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is often elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, MS, and elemental analyses. These techniques provide detailed information about the arrangement of atoms within the molecule, the presence of functional groups, and the molecular geometry. The structure is crucial for understanding the compound's reactivity and interaction with other molecules. High-resolution crystallography studies further complement these findings by offering insight into the three-dimensional configuration of these molecules (Chen, Weng, & Jin, 1999).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives undergo various chemical reactions, contributing to their wide range of applications. They can participate in nucleophilic substitution reactions, cyclocondensation, and coupling reactions with different reagents, leading to the formation of novel compounds with potentially interesting biological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the presence and position of substituents on the pyrazolopyrimidine core, which can significantly affect their chemical properties (Ogurtsov & Rakitin, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Potential : A study by Deohate and Palaspagar (2020) highlighted the synthesis of pyrimidine linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential against certain insects and microorganisms, demonstrating the relevance of such compounds in developing new antimicrobial agents Deohate & Palaspagar, 2020.
Antimicrobial and Anticancer Activities : Alsaedi, Farghaly, and Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties. These compounds showed antimicrobial activities exceeding that of reference drugs and highlighted the significance of the structural configuration in biological activity Alsaedi, Farghaly, & Shaaban, 2019.
Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, demonstrating potential therapeutic applications in cancer treatment and inflammation control Rahmouni et al., 2016.
Chemical Reactivity and Physical Properties Study : A foundational study by Bergmann, Frank, and Neiman (1979) on the chemical reactivity and physical properties of pyrazolo[3,4-d]pyrimidines and related compounds provides insight into the structural stability and reactivity, essential for designing new molecules with desired biological activities Bergmann, Frank, & Neiman, 1979.
Antifungal Effect Study : Jafar et al. (2017) focused on the antifungal effects of pyrimidin-amine derivatives, providing a basis for developing new antifungal agents targeting specific fungi like Aspergillus terreus and Aspergillus niger Jafar et al., 2017.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-9-12(2)22(21-11)17-15-10-16(14-7-5-4-6-8-14)23-18(15)20-13(3)19-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMIPJTOPTRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C=C(SC3=NC(=N2)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)


![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
